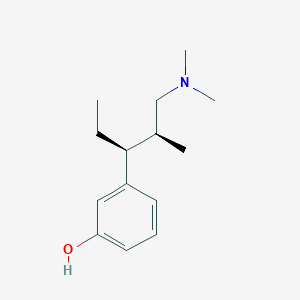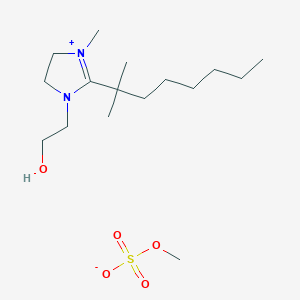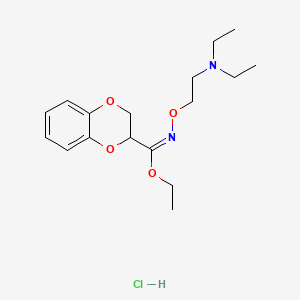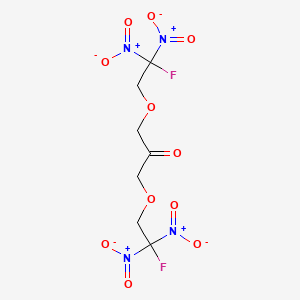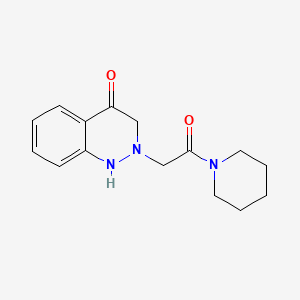
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a cinnolinyl group, which is a bicyclic structure containing nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- typically involves multi-step organic reactions. One common method includes the condensation of piperidine with a cinnolinyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, a catalyst-free domino reaction involving 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, the use of water as a reaction medium has been shown to be effective in synthesizing similar compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds like 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have been studied for their analgesic potential.
Cinnolinyl derivatives: Compounds containing the cinnolinyl moiety have been investigated for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- is unique due to its specific structural features, which confer distinct biological activities
Eigenschaften
CAS-Nummer |
158631-47-1 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-(2-oxo-2-piperidin-1-ylethyl)-1,3-dihydrocinnolin-4-one |
InChI |
InChI=1S/C15H19N3O2/c19-14-10-18(16-13-7-3-2-6-12(13)14)11-15(20)17-8-4-1-5-9-17/h2-3,6-7,16H,1,4-5,8-11H2 |
InChI-Schlüssel |
HEQJYFISZHBUSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN2CC(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


